molecular formula C35H37BrN2O8 B5134908 Ethyl 7-bromo-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-bis(2-propoxyphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-13-carboxylate

Ethyl 7-bromo-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-bis(2-propoxyphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-13-carboxylate

Cat. No.: B5134908
M. Wt: 693.6 g/mol
InChI Key: RLRQTNRUDCTFCK-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-bis(2-propoxyphenyl)-4,10-diazatetracyclo[55202,608,12]tetradec-13-ene-13-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-bromo-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-bis(2-propoxyphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-13-carboxylate involves multiple steps, including the formation of the core tetracyclic structure and the introduction of various substituents. The synthetic route typically starts with the preparation of the core structure through cyclization reactions, followed by functional group modifications such as bromination, esterification, and alkylation. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, reagents, and catalysts would be carefully selected to ensure safety, efficiency, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-bis(2-propoxyphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-13-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or esterified to form different esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., sodium methoxide), and acids or bases for esterification and hydrolysis. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Ethyl 7-bromo-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-bis(2-propoxyphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-13-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, providing a versatile platform for chemical modifications.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic, optical, or mechanical characteristics.

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-bis(2-propoxyphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-13-carboxylate depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may act as an inhibitor, activator, or modulator of these targets, influencing various biochemical pathways. The specific pathways involved would depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway or modulating receptor activity in a signaling cascade.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 7-bromo-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-bis(2-propoxyphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-13-carboxylate include other tetracyclic compounds with similar functional groups and substitution patterns. Examples include:

  • Ethyl 7-chloro-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-bis(2-methoxyphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-13-carboxylate
  • Ethyl 7-iodo-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-bis(2-ethoxyphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-13-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

ethyl 7-bromo-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-bis(2-propoxyphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-13-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H37BrN2O8/c1-6-17-45-22-15-11-9-13-20(22)37-29(39)25-27(31(37)41)35(36)19(4)24(33(43)44-8-3)34(25,5)26-28(35)32(42)38(30(26)40)21-14-10-12-16-23(21)46-18-7-2/h9-16,25-28H,6-8,17-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRQTNRUDCTFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1N2C(=O)C3C(C2=O)C4(C5C(C3(C(=C4C)C(=O)OCC)C)C(=O)N(C5=O)C6=CC=CC=C6OCCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H37BrN2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

693.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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